molecular formula C10H18ClNOS B1668457 Cevimeline hydrochloride CAS No. 107220-28-0

Cevimeline hydrochloride

Cat. No. B1668457
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-GHXDPTCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity . It binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands . This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome .


Synthesis Analysis

The synthesis of cevimeline yields its cis- and trans-isomers . Only the cis-isomer is recognized as the active pharmaceutical ingredient (API) and used in the finished formulation .


Molecular Structure Analysis

Cevimeline hydrochloride has a molecular formula of C10H18ClNOS . Its molecular weight is 235.77 g/mol . The InChI string and SMILES representation provide detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride is a white to off-white crystalline powder . It has a melting point range of 201-203 °C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH for a 1% aqueous solution is 4.6-5.6 .

Scientific Research Applications

Specific Scientific Field

Neuropharmacology and Neurodegeneration .

Summary of the Application

Cevimeline hydrochloride has been studied for its potential effects on cognitive functions in Alzheimer’s disease (AD) patients . The drug influences the neuromodulator acetylcholine via muscarinic receptors, which could be a therapeutic alternative for AD .

Methods of Application or Experimental Procedures

The methodology is based on a systematic literature review of available studies found in Web of Science, PubMed, Springer, and Scopus .

Results or Outcomes

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Treatment of Xerostomia in Sjögren Syndrome

Specific Scientific Field

Rheumatology and External Eye Disease .

Summary of the Application

Cevimeline hydrochloride is used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome .

Methods of Application or Experimental Procedures

In a double-blind, randomized, placebo-controlled trial, 75 patients with Sjögren syndrome and associated salivary gland dysfunction were given 30 mg of cevimeline 3 times daily, 60 mg of cevimeline 3 times daily, or placebo for 6 weeks .

Results or Outcomes

Patients in both cevimeline groups had significant improvements in dry mouth, as indicated by symptoms, salivary flow, and use of artificial saliva, compared with the placebo group . Therapy with cevimeline, 30 mg 3 times daily, seems to be well tolerated and to provide substantive relief of xerostomia symptoms .

Safety And Hazards

Cevimeline hydrochloride is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable, e.g., in acute iritis and in narrow-angle . It may cause side effects such as increased sweating, excessive salivation, drooling, nausea, diarrhea, dry mouth, headache, or stuffy nose . Severe side effects include severe pain in your stomach, side, or lower back, vomiting, fast, slow, or uneven heart rate, painful or difficult urination, a light-headed feeling, like you might pass out, or dehydration symptoms .

Future Directions

The recommended dose of cevimeline hydrochloride is 30 mg taken three times a day . There is insufficient safety information to support doses greater than 30 mg tid . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891421
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline HCl

CAS RN

107220-28-0, 124620-89-9
Record name Cevimeline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107220-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline hydrochloride
Reactant of Route 2
Cevimeline hydrochloride
Reactant of Route 3
Cevimeline hydrochloride
Reactant of Route 4
Cevimeline hydrochloride
Reactant of Route 5
Cevimeline hydrochloride
Reactant of Route 6
Cevimeline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.